molecular formula C14H18ClNO4S B4239222 methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate

methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate

Cat. No. B4239222
M. Wt: 331.8 g/mol
InChI Key: WXLGMHKDWAGKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate, also known as MASCBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MASCBC is a sulfonamide derivative that has been synthesized through a multistep process.

Mechanism of Action

The mechanism of action of methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate is not fully understood. However, it is believed that methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate exerts its biological effects by inhibiting the activity of certain enzymes. Specifically, methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate is believed to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body.
Biochemical and Physiological Effects
methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate can inhibit the growth of certain cancer cell lines. Additionally, methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate has been shown to have antibacterial activity against a variety of bacterial strains.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate in lab experiments is its versatility. methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate can be used as a building block for the synthesis of a variety of other sulfonamide derivatives. Additionally, methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate has been shown to have a variety of biological effects, making it a useful compound for studying the mechanisms of action of certain enzymes. However, one of the limitations of using methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate in lab experiments is that its mechanism of action is not fully understood. Additionally, methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate can be difficult to synthesize, which can limit its availability for use in experiments.

Future Directions

There are several future directions for research involving methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate. One area of research is to further investigate the mechanism of action of methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate. Additionally, further studies are needed to determine the potential applications of methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate as an antitumor and antibacterial agent. Finally, future research could focus on developing more efficient methods for synthesizing methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate, which would increase its availability for use in experiments.

Scientific Research Applications

Methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate has been extensively studied for its potential applications in various fields of research. One of the primary areas of research is its use as a building block for the synthesis of other sulfonamide derivatives. methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate has also been studied for its potential use as an antitumor agent and as an antibacterial agent.

properties

IUPAC Name

methyl 3-(azepan-1-ylsulfonyl)-4-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4S/c1-20-14(17)11-6-7-12(15)13(10-11)21(18,19)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLGMHKDWAGKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(azepan-1-ylsulfonyl)-4-chlorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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